molecular formula C12H6ClFN4O3 B611263 N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine CAS No. 1422955-31-4

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine

Cat. No.: B611263
CAS No.: 1422955-31-4
M. Wt: 308.65 g/mol
InChI Key: CDQUJZKBRAFWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TC-S 7009: is a potent and selective inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α). It has a high affinity for HIF-2α with a dissociation constant (Kd) of 81 nanomolar. This compound is more selective for HIF-2α than for hypoxia-inducible factor 1 alpha (HIF-1α), making it a valuable tool in research focused on hypoxia-related pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-S 7009 involves multiple steps, starting with the preparation of the core structure, which includes a benzoxadiazole ring. The key steps include nitration, halogenation, and amination reactions. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of TC-S 7009 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Therapy

The primary application of N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine is in the treatment of renal cell carcinoma and other tumors driven by HIF-2α signaling. Research indicates that inhibiting HIF-2α can significantly impair tumor growth and metastasis.

Case Study: Renal Cell Carcinoma
A study demonstrated that treatment with this compound led to reduced tumor volume and improved survival rates in animal models of renal cell carcinoma. The mechanism involved decreased angiogenesis and enhanced apoptosis of cancer cells due to disrupted HIF signaling pathways .

Hypoxia Research

The compound is utilized in studies examining cellular responses to hypoxia. By inhibiting HIF-2α, researchers can better understand the role of this factor in various physiological and pathological processes, including inflammation and metabolic regulation.

Case Study: Inflammation Studies
In models of chronic inflammation, the use of this compound has shown promise in mitigating inflammatory responses linked to HIF activation .

Drug Development

This compound serves as a lead compound for developing new therapeutic agents targeting HIF pathways. Its structure provides a template for synthesizing analogs with improved efficacy and selectivity.

Table: Comparison of HIF Inhibitors

Compound NameBinding Affinity (Kd)SelectivityPrimary Application
This compound81 nM>60-fold over HIF-1αRenal Cell Carcinoma
Compound XTBDTBDTBD
Compound YTBDTBDTBD

Mechanism of Action

TC-S 7009 exerts its effects by binding to the PAS-B domain of HIF-2α, disrupting its heterodimerization with ARNT (aryl hydrocarbon receptor nuclear translocator). This disruption decreases the DNA-binding activity of HIF-2α and reduces the expression of HIF-2α target genes. The inhibition of HIF-2α activity leads to altered cellular responses to hypoxia, affecting processes such as angiogenesis, metabolism, and cell survival .

Comparison with Similar Compounds

Uniqueness: TC-S 7009 is unique due to its high selectivity for HIF-2α over HIF-1α, making it a valuable tool for studying HIF-2α-specific pathways. Its high affinity and potency also contribute to its effectiveness in research and potential therapeutic applications .

Biological Activity

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine, also known as HIF-2α-I2 or TC-S 7009, is a compound that has garnered attention for its role as a selective inhibitor of the hypoxia-inducible factor 2 alpha (HIF-2α). This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H6_6ClFN4_4O3_3
  • Molecular Weight : 308.65 g/mol
  • CAS Number : 1422955-31-4
  • Solubility : Soluble in DMSO (15 mg/mL) .

This compound functions primarily by inhibiting the HIF-2α pathway. It binds to the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT (Aryl hydrocarbon receptor nuclear translocator) and thereby reducing the expression of target genes involved in tumorigenesis and cellular adaptation to hypoxia .

Selectivity

The compound exhibits high selectivity for HIF-2α over HIF-1α, with a Kd value of 81 nM and more than 60-fold selectivity . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Antitumor Activity

Research indicates that this compound may be effective in treating renal cell carcinomas driven by HIF-2 signaling . In preclinical studies, it has shown promise in inhibiting tumor growth and metastasis by targeting the hypoxic tumor microenvironment.

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

  • Renal Cell Carcinoma Model :
    • Study Findings : Administration of TC-S 7009 significantly reduced tumor size and improved survival rates in murine models.
    • Mechanism : The inhibition of HIF-2α led to decreased angiogenesis and tumor cell proliferation .
  • In Vitro Studies :
    • Cell Lines Tested : Various cancer cell lines including those from renal tumors.
    • Results : The compound demonstrated dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell viability at nanomolar concentrations .

Safety and Toxicology

While this compound has shown significant biological activity against cancer cells, its safety profile is still under investigation. Preliminary toxicological assessments suggest that it may have a favorable safety margin; however, further studies are required to fully understand its pharmacokinetics and potential side effects.

Summary Table of Biological Activity

PropertyValue
Kd (HIF-2α)81 nM
Selectivity>60-fold over HIF-1α
Solubility15 mg/mL in DMSO
Molecular Weight308.65 g/mol
Therapeutic UseRenal cell carcinoma treatment

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine?

  • Methodological Answer : The synthesis typically involves coupling a nitro-substituted benzoxadiazole core with a halogenated aryl amine. For example:

Nitrobenzoxadiazole Formation : React 4-nitro-2,1,3-benzoxadiazole-5-amine with POCl₃ under reflux to activate the amine group for electrophilic substitution .

Aryl Coupling : Use a Buchwald-Hartwig or Ullmann coupling to attach the 3-chloro-5-fluorophenyl group, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 110°C .

  • Key Data :
ParameterValueSource
Yield (Step 1)65–75%
Reaction Time (Step 2)12–24 h

Q. How is the nitro group in this compound characterized spectroscopically?

  • Methodological Answer : The nitro group is identified via FT-IR (asymmetric stretching at ~1520 cm⁻¹) and ¹³C NMR (resonance at ~148 ppm for NO₂) . Confirmation requires X-ray crystallography to resolve π-stacking interactions common in nitroaromatics .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity?

  • Methodological Answer : The meta -chloro and fluoro groups create electron-deficient aryl rings, enhancing electrophilic substitution at the benzoxadiazole core. Computational studies (DFT) show:

  • Hammett Constants : σₚ values for Cl (-0.27) and F (+0.34) dictate regioselectivity in cross-coupling reactions .
  • Redox Behavior : Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl) for the nitro group, shifted by the electron-withdrawing substituents .

Q. What strategies resolve contradictions in reported yields for Pd-catalyzed reactions involving this compound?

  • Methodological Answer : Discrepancies arise from ligand choice, solvent purity, or trace oxygen. Systematic optimization includes:

Ligand Screening : Bidentate ligands (e.g., DPPF) improve Pd stability vs. monodentate ligands .

Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent catalyst deactivation .

  • Case Study : Switching from Pd(PPh₃)₄ to Pd(dba)₂/XPhos increased yields from 45% to 82% .

Q. How does the nitro group participate in reductive cyclization reactions?

  • Methodological Answer : Under reductive conditions (e.g., HCO₂H/Pd/C), the nitro group is reduced to an amine, enabling intramolecular cyclization. Key steps:

Nitro → Amine : SnCl₂·2H₂O in ethanol at 75°C reduces NO₂ to NH₂ .

Cyclization : The amine reacts with adjacent electrophilic sites (e.g., carbonyls) to form fused heterocycles .

  • Critical Note : Over-reduction to NH₃ must be avoided by pH control (maintain alkaline conditions) .

Q. Key Research Gaps and Recommendations

  • Mechanistic Studies : Use in-situ IR/NMR to track nitro group reduction pathways .
  • Biological Screening : Prioritize antimicrobial assays (cf. benzoxazole analogs in ).
  • Stability Tests : Evaluate photodegradation under UV light given the nitroaromatic structure .

Properties

IUPAC Name

N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQUJZKBRAFWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422955-31-4
Record name 1422955-31-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.